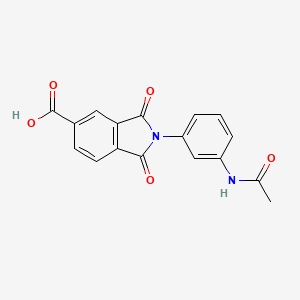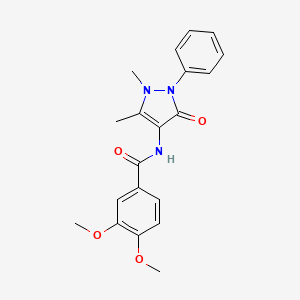
2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with a unique structure that combines an acetamido group, a dioxoisoindole moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of 3-aminophenyl derivatives followed by cyclization to form the dioxoisoindole structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group and dioxoisoindole moiety play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamidophenylboronic acid
- 2-Acetamidophenylboronic acid
- 3-Acetamidophenylacetic acid
Uniqueness
2-(3-Acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H12N2O5 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-(3-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C17H12N2O5/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(17(23)24)7-14(13)16(19)22/h2-8H,1H3,(H,18,20)(H,23,24) |
InChI Key |
OYFNAILWJMYPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(2-methoxyethyl)-4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B12474719.png)
![(4Z)-5-methyl-2-phenyl-4-[(propan-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12474723.png)
![(3E)-3-[2-(4-Methyl-2-nitrophenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B12474724.png)
![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B12474738.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12474742.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B12474749.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B12474763.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12474767.png)
![2-({(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}amino)phenol](/img/structure/B12474779.png)
![1-[N-(4-bromophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12474782.png)
![5-bromo-3-chloro-2-hydroxy-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide](/img/structure/B12474788.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12474790.png)
![2-cyclohexyl-N'-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide](/img/structure/B12474804.png)
